molecular formula C12H12F2O4 B11777601 Ethyl 6-(difluoromethyl)-4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate

Ethyl 6-(difluoromethyl)-4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate

Cat. No.: B11777601
M. Wt: 258.22 g/mol
InChI Key: UFWHKBSHBWSULC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-(difluoromethyl)-4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group, a benzofuran ring, and an ester functional group. Its unique structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(difluoromethyl)-4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the difluoromethylation of a benzofuran derivative. This process can be achieved using various difluoromethylation reagents under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the choice of solvents, catalysts, and reaction conditions can be tailored to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(difluoromethyl)-4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Ethyl 6-(difluoromethyl)-4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6-(difluoromethyl)-4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, modulating their activity. Additionally, the benzofuran ring can participate in π-π interactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethylated benzofuran derivatives and esters. Examples are:

Uniqueness

Ethyl 6-(difluoromethyl)-4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive and versatile compared to its mono- or trifluoromethylated counterparts .

Properties

Molecular Formula

C12H12F2O4

Molecular Weight

258.22 g/mol

IUPAC Name

ethyl 6-(difluoromethyl)-4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxylate

InChI

InChI=1S/C12H12F2O4/c1-2-17-12(16)7-5-18-9-4-6(11(13)14)3-8(15)10(7)9/h5-6,11H,2-4H2,1H3

InChI Key

UFWHKBSHBWSULC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=COC2=C1C(=O)CC(C2)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.